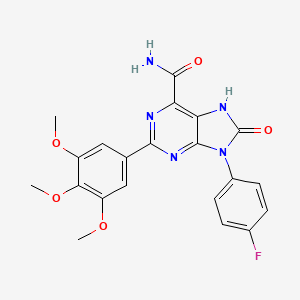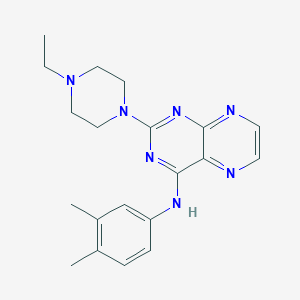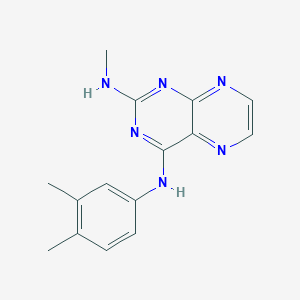
N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine (N2-(3-CMPD)-N4-PPD2,4-DA) is a pteridine derivative that has been studied for its potential applications in scientific research. It is a heterocyclic compound composed of two nitrogen atoms and four aromatic rings, which makes it an interesting molecule to study. N2-(3-CMPD)-N4-PPD2,4-DA has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
N2-(3-CMPD)-N4-PPD2,4-DA has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antioxidant, antifungal, and anti-inflammatory properties, making it a useful molecule in the study of diseases and other biological processes. Additionally, it has been used in the study of cell metabolism and the development of drugs and other therapeutic agents.
Mecanismo De Acción
Target of Action
The primary target of N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.
Mode of Action
It is believed to interact with its target receptor, leading to changes in the receptor’s activity . This interaction may alter the receptor’s signaling pathway, resulting in changes to cellular processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N2-(3-CMPD)-N4-PPD2,4-DA has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it a convenient molecule for researchers to work with. Additionally, it is a relatively stable molecule, meaning it is not easily degraded or altered by other molecules in the environment. On the other hand, the molecule is not very soluble in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research on N2-(3-CMPD)-N4-PPD2,4-DA. One of the main areas of research is to further understand the mechanism of action of the molecule and how it interacts with other molecules in the body. Additionally, further research could be done to explore the potential medical applications of the molecule, such as its potential use in the development of drugs and other therapeutic agents. Finally, further research could be done to explore the potential environmental applications of the molecule, such as its potential use in the treatment of water pollution.
Métodos De Síntesis
N2-(3-CMPD)-N4-PPD2,4-DA can be synthesized by a method known as the “one-pot” reaction. This method involves combining the starting materials, 3-chloro-4-methoxyphenyl pteridine (3-CMPD) and phenylpteridine-2,4-diamine (PPD2,4-DA) in a reaction vessel, followed by the addition of a base such as sodium hydroxide to catalyze the reaction. The reaction is then heated and stirred until it is complete. The product, N2-(3-CMPD)-N4-PPD2,4-DA, is then isolated and purified.
Propiedades
IUPAC Name |
2-N-(3-chloro-4-methoxyphenyl)-4-N-phenylpteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O/c1-27-15-8-7-13(11-14(15)20)24-19-25-17-16(21-9-10-22-17)18(26-19)23-12-5-3-2-4-6-12/h2-11H,1H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHVRKXSDDYBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![4-(2-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6421207.png)



![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)
![N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6421270.png)

![3-[(2-fluorophenyl)carbamoyl]-2-{[(pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B6421277.png)
![6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate](/img/structure/B6421282.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-[(pyridin-3-yl)carbamoyl]propanoic acid](/img/structure/B6421290.png)
![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6421292.png)